molecular formula C20H20ClFN2O3 B2712563 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid CAS No. 301194-46-7

2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid

Cat. No. B2712563
CAS RN: 301194-46-7
M. Wt: 390.84
InChI Key: TZZGQUCECDHPIF-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid, also known as CFPPA, is an organic compound that has been studied extensively for its potential applications in the field of scientific research. CFPPA is a versatile compound that can be synthesized in a variety of ways and has been found to be effective in a range of scientific research applications.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

  • Ligands for D2-like Receptors : Arylcycloalkylamines, including phenyl piperidines and piperazines, are significant in synthesizing antipsychotic agents. The study by Sikazwe et al. (2009) highlighted the importance of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors. This research suggests that compounds with structures similar to 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid could potentially serve as selective and potent agents targeting D2-like receptors, which are crucial in treating psychiatric disorders (Sikazwe et al., 2009).

Pharmacological Effects and Potential Applications

  • Phenolic Acids' Therapeutic Roles : Chlorogenic Acid (CGA) has been studied for its diverse therapeutic roles, including antioxidant, anti-inflammatory, and cardioprotective activities. While not directly related to 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid, this research into CGA and other phenolic acids opens avenues for investigating similar compounds' pharmacological effects, given their structural and functional similarities (Naveed et al., 2018).

Drug Development and Therapeutic Investigations

  • Piperazine Derivatives : Piperazine and its derivatives have been recognized for their broad therapeutic potential across various disease conditions. The review by Rathi et al. (2016) emphasizes the flexibility of the piperazine scaffold in drug design, suggesting that compounds like 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid might be explored further for their medicinal potential, including as CNS agents, anticancer, and anti-inflammatory drugs (Rathi et al., 2016).

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O3/c21-15-2-1-3-17(12-15)23-8-10-24(11-9-23)18(20(26)27)13-19(25)14-4-6-16(22)7-5-14/h1-7,12,18H,8-11,13H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZGQUCECDHPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(CC(=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid

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